4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride
Description
4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride is a substituted tetrahydropyran derivative containing a 4-chlorobenzyl group and an amine functional group. This compound is structurally characterized by a six-membered oxane (tetrahydropyran) ring with a (4-chlorophenyl)methyl substituent at the 4-position and a protonated amine group, stabilized by a hydrochloride counterion. Its molecular formula is C₁₂H₁₅Cl₂NO, with an average molecular mass of 260.16 g/mol (calculated from and structural analogs).
The compound is utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of molecules targeting central nervous system (CNS) disorders or antimicrobial agents due to its halogenated aromatic moiety and amine functionality .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]oxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSLZAASZRPSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with tetrahydro-2H-pyran-4-amine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-imine derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxan-4-imine derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of chlorine on the phenyl ring (e.g., 3- vs. 4-chlorophenyl in and ) significantly impacts electronic properties and binding affinity. The 4-chloro derivative is more common in drug candidates due to enhanced steric and electronic complementarity with biological targets .
- Halogen vs. Trifluoromethyl groups () increase lipophilicity, favoring membrane permeability .
- Core Structure : Biphenyl derivatives () lack the oxane ring, altering conformational flexibility and metabolic stability compared to tetrahydropyran-based analogs .
Biological Activity
4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride, a compound with significant pharmacological potential, has garnered attention in various scientific studies for its biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the presence of a chlorophenyl group, which is known to enhance biological activity through various interactions with biomolecules. The molecular structure can be represented as follows:
- Chemical Name : 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride
- CAS Number : 1439902-83-6
The biological activity of 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride is attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes.
- Antimicrobial Activity : It exhibits antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis, suggesting potential use in treating bacterial infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Antibacterial Activity
A study evaluated the antibacterial effects of various compounds similar to 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride. The results indicated moderate to strong activity against specific bacterial strains:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | E. coli | Weak |
This table illustrates the comparative efficacy of related compounds, highlighting the potential of 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride in antibacterial applications.
Enzyme Inhibition Studies
The inhibitory activity against urease was particularly notable, with IC50 values indicating strong efficacy:
| Compound | IC50 (µM) |
|---|---|
| 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride | 2.14 ± 0.003 |
| Thiourea (reference) | 21.25 ± 0.15 |
These results demonstrate that the compound is a potent urease inhibitor, which could have therapeutic implications for conditions like urease-related infections.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride:
- Antimicrobial Screening : A comprehensive study found that derivatives of the compound exhibited varying degrees of antibacterial activity, with some showing effectiveness comparable to established antibiotics.
- In Vitro Studies : Research involving cellular assays demonstrated that the compound could induce apoptosis in cancer cell lines, suggesting potential anticancer properties.
- Pharmacokinetics : The compound's solubility in water and polar solvents enhances its bioavailability, making it a suitable candidate for further drug development.
Q & A
Q. What are the key considerations for synthesizing 4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride with high yield?
- Methodological Answer : Optimize reaction conditions by controlling temperature, solvent polarity, and stoichiometry. For example, hydroxylamine hydrochloride (NHOH·HCl) is commonly used in reductive amination for similar amines . Use inert atmospheres (e.g., nitrogen) to prevent oxidation. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Post-synthesis, purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: CHCl/MeOH gradient).
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Employ orthogonal analytical techniques:
- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against a reference standard .
- NMR Spectroscopy : Confirm the presence of the oxane ring (δ 3.5–4.0 ppm for oxane protons) and 4-chlorophenyl group (δ 7.2–7.4 ppm aromatic protons) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] peaks matching the molecular formula (CHClNO).
Q. What safety protocols are essential for handling this hydrochloride salt in the lab?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
